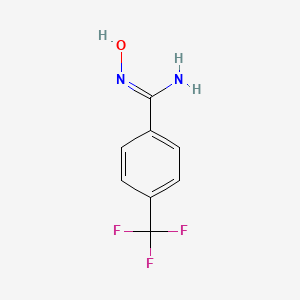

4-(Trifluoromethyl)benzamidoxime

Description

The exact mass of the compound N'-Hydroxy-4-(trifluoromethyl)benzenecarboximidamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Hydrocarbons, Fluorinated - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(Trifluoromethyl)benzamidoxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Trifluoromethyl)benzamidoxime including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N'-hydroxy-4-(trifluoromethyl)benzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O/c9-8(10,11)6-3-1-5(2-4-6)7(12)13-14/h1-4,14H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCVFLUSIBKAKPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=NO)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C(=N/O)/N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22179-86-8 | |

| Record name | N-Hydroxy-4-(trifluoromethyl)benzenecarboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22179-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 22179-86-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(Trifluoromethyl)benzamidoxime CAS 22179-86-8 properties

Executive Summary

4-(Trifluoromethyl)benzamidoxime (CAS 22179-86-8) is a critical intermediate in the synthesis of trifluoromethylated heterocycles, particularly 1,2,4-oxadiazoles. The incorporation of the trifluoromethyl (

Physicochemical Profile

The compound exists as a white crystalline solid. Its stability is governed by the electron-withdrawing nature of the para-

| Property | Value / Description |

| CAS Number | 22179-86-8 |

| IUPAC Name | |

| Molecular Formula | |

| Molecular Weight | 204.15 g/mol |

| Melting Point | 125 – 130 °C (Lit.) |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, Methanol, Ethanol, Ethyl Acetate. Insoluble in Water. |

| pKa (Calculated) | ~11.5 (Amidoxime OH) |

Spectroscopic Characterization

Accurate identification is essential for quality control. The following data represents the standard spectroscopic signature for CAS 22179-86-8.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-

-

NMR (400 MHz):

-

9.89 (s, 1H,

-

7.85 (d,

-

7.76 (d,

-

5.95 (s, 2H,

-

9.89 (s, 1H,

-

NMR (100 MHz):

-

150.8 (

-

137.2 (Ar-

-

129.5 (q,

-

125.6 (Ar-

-

124.1 (q,

-

150.8 (

Infrared Spectroscopy (FT-IR)

-

3450, 3350 cm⁻¹:

and -

1665 cm⁻¹:

stretching (Characteristic amidoxime band). -

1320 cm⁻¹:

stretching.

Synthetic Protocol: Preparation from Nitrile[3]

Objective: Synthesis of 4-(Trifluoromethyl)benzamidoxime from 4-(Trifluoromethyl)benzonitrile. Scale: 10 mmol (Optimization required for >100g scale).

Reagents:

-

4-(Trifluoromethyl)benzonitrile (1.71 g, 10 mmol)

-

Hydroxylamine hydrochloride (

) (2.08 g, 30 mmol, 3.0 equiv) -

Sodium Carbonate (

) (1.59 g, 15 mmol, 1.5 equiv) or Triethylamine ( -

Solvent: Ethanol/Water (2:1 v/v, 30 mL).

Step-by-Step Methodology:

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Hydroxylamine HCl in the water portion (10 mL).

-

Basification: Carefully add

portion-wise to the hydroxylamine solution. Caution: -

Addition: Add the Ethanol (20 mL) followed by 4-(Trifluoromethyl)benzonitrile. The mixture may appear biphasic initially.

-

Reaction: Fit the flask with a reflux condenser and heat to 80°C (Reflux) for 4–6 hours.

-

Checkpoint: Monitor via TLC (Hexane/EtOAc 3:1). The starting nitrile (

) should disappear, and a new polar spot (

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove Ethanol under reduced pressure (Rotavap).

-

The product often precipitates upon removal of ethanol. If not, add 20 mL ice-cold water.

-

Filter the white solid and wash with cold water (

mL) to remove salts.

-

-

Purification: Recrystallize from minimal hot Ethanol or Toluene if purity is <95%.

-

Yield: Expected yield 85–95% (1.7 – 1.9 g).

Workflow Visualization

Figure 1: Validated synthetic workflow for the conversion of nitrile to amidoxime.

Strategic Applications: 1,2,4-Oxadiazole Synthesis

The primary utility of CAS 22179-86-8 is as a dinucleophile for constructing 3,5-disubstituted-1,2,4-oxadiazoles. These scaffolds are bioisosteres of esters and amides, offering improved hydrolytic stability.

Mechanism of Action

The reaction proceeds via a two-step "one-pot" sequence:

-

O-Acylation: The oxime oxygen attacks an activated carboxylic acid (using EDC/HOBt) or acid chloride to form an O-acylamidoxime intermediate.

-

Cyclodehydration: Heating (often in pyridine or DMF) drives the elimination of water, closing the ring.

Protocol for Oxadiazole Formation

-

Reagents: CAS 22179-86-8 (1.0 eq), Carboxylic Acid (

, 1.1 eq), EDC -

Conditions: Stir at RT for 1 hour (Acylation), then heat to 100°C for 12 hours (Cyclization).

Pathway Diagram

Figure 2: Mechanistic pathway for the formation of the pharmacologically active 1,2,4-oxadiazole ring.

Safety & Handling (MSDS Summary)

-

Signal Word: WARNING

-

Hazard Statements:

-

Handling: Use in a fume hood. Avoid dust formation.

-

Storage: Store at room temperature (15-25°C) in a tightly closed container. Hygroscopic—protect from moisture.

References

-

Sigma-Aldrich. (2023).[2] 4-(Trifluoromethyl)benzamidoxime Product Specification & MSDS. Link

-

PubChem. (2023). Compound Summary: 4-(Trifluoromethyl)benzamidoxime (CID 9581576). National Library of Medicine. Link

-

Augustine, J. K., et al. (2009).[3] "PTSA-ZnCl2: An Efficient and Mild Catalyst for the Synthesis of 3,5-Disubstituted-1,2,4-oxadiazoles." Journal of Organic Chemistry, 74(15), 5640-5643. Link

-

Santa Cruz Biotechnology. (2023).[4] 4-(Trifluoromethyl)benzamidoxime Datasheet. Link

-

Bose, D. S., & Jayalakshmi, B. (1999). "A Practical Method for the Preparation of Nitriles from Primary Amides." Synthesis, 1999(01), 64-65. (Cited for nitrile precursor synthesis context). Link

Sources

4-TFMBAO: Chemical Structure, Molecular Weight, and Application in Pyrimidine Analysis

[1]

Core Chemical Identity & Ambiguity Resolution

Critical Advisory: In the context of drug development and bio-analytical chemistry, "4-TFMBAO" refers to 4-Trifluoromethylbenzamidoxime .[1][2][3] This reagent was originally developed and characterized by Shibata et al. for the fluorogenic quantification of orotic acid and Orotate Phosphoribosyltransferase (OPRT) activity.[1]

Discrepancy Warning: Major chemical vendors (e.g., Sigma-Aldrich/Merck) have listed the structural analog 4-(Trifluoromethoxy)benzamidoxime under the same acronym "4-TFMBAO" and linked it to the same literature.[1] Researchers must verify the CAS number and molecular weight to ensure the correct reagent is selected for the specific assay.[1]

Comparative Chemical Data Table

| Feature | Canonical Reagent (Literature) | Commercial Variant (Vendor Mislabel) |

| Full Name | 4-(Trifluoromethyl)benzamidoxime | 4-(Trifluoromethoxy)benzamidoxime |

| Acronym Derivation | 4 -T rif luorom ethylb enza mido xime | N/A (Likely cataloging error) |

| CAS Number | 22179-86-8 | 56935-71-8 |

| Molecular Formula | C₈H₇F₃N₂O | C₈H₇F₃N₂O₂ |

| Molecular Weight | 204.15 g/mol | 220.15 g/mol |

| Functional Group | Trifluoromethyl (-CF₃) | Trifluoromethoxy (-OCF₃) |

| Primary Application | Orotic Acid / OPRT Fluorescence Assay | Analog (Potential substitute, less validated) |

Structural Visualization

The molecule consists of a benzene ring substituted at the para (4-) position with a trifluoromethyl group and at the 1-position with an amidoxime group (

Synthesis and Physical Properties[9][10]

Synthesis Pathway

4-TFMBAO is typically synthesized via the reaction of 4-(trifluoromethyl)benzonitrile with hydroxylamine hydrochloride in the presence of a base (e.g., sodium carbonate or triethylamine) in an alcoholic solvent (ethanol/methanol).

Physicochemical Characteristics[1][2][4][5][10][11]

-

Appearance: White to off-white crystalline solid.[1]

-

Melting Point: 125–130 °C (Literature value for CAS 22179-86-8).[1][4]

-

Solubility: Soluble in DMSO, Methanol, Ethanol.[1] Sparingly soluble in cold water; solubility increases in alkaline aqueous buffers used in assays.[1]

-

Stability: Stable under normal storage conditions.[1] Amidoximes can degrade to amides or nitriles under strong acidic conditions or high heat without stabilizing reagents.[1]

Mechanism of Action: The Orotic Acid Assay

The primary utility of 4-TFMBAO is its highly selective fluorogenic reaction with Orotic Acid (OA) .[1] This reaction allows for the quantification of OA levels in biological fluids (urine, plasma) and the measurement of Orotate Phosphoribosyltransferase (OPRT) activity, a key enzyme in the de novo pyrimidine biosynthesis pathway.[1]

Reaction Mechanism[1]

-

Reagents: 4-TFMBAO, Potassium Ferricyanide (

) as an oxidant, and Potassium Carbonate ( -

Process: Upon heating at 80°C, 4-TFMBAO reacts with the dicarbonyl moiety of the orotic acid pyrimidine ring.[1]

-

Product: The reaction yields a highly fluorescent derivative, proposed to be a phenyl-substituted purine-like structure.[1]

-

Detection: Excitation

; Emissionngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Validated Experimental Protocol: OPRT Activity Assay

This protocol is derived from the methodology established by Shibata et al. (2015/2023).[1] It is designed to be self-validating through the use of internal standards and specific control conditions.[1]

Reagent Preparation

-

4-TFMBAO Stock (4 mM): Dissolve 4.08 mg of 4-Trifluoromethylbenzamidoxime (CAS 22179-86-8) in 5 mL of ultrapure water.[1] Note: If solubility is an issue, dissolve in a small volume of DMSO first, then dilute.[1]

-

Oxidant Solution: 8 mM

in water. -

Buffer Solution: 80 mM

in water. -

Stop Solution: Ice-cold water bath.

Step-by-Step Workflow

-

Enzymatic Reaction (OPRT Stage):

-

Incubate cell lysate (source of OPRT) with Orotic Acid (substrate) and PRPP (co-substrate) at 37°C.[1]

-

Control: Prepare a blank without PRPP to measure baseline Orotic Acid.[1]

-

The enzyme converts Orotic Acid

OMP (non-fluorescent in this assay). Therefore, decreasing fluorescence indicates high enzyme activity.[1]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-

-

Derivatization (Chemical Stage):

-

Thermal Activation:

-

Heat the mixture immediately at 80°C for 4 minutes .

-

Why 80°C? This temperature is optimized to drive the cyclization/condensation reaction without degrading the fluorescent product.[1]

-

-

Measurement:

-

Cool samples on ice for 2 minutes to stop the reaction.

-

Measure fluorescence (Ex 340 nm / Em 460 nm).

-

-

Data Analysis (Self-Validation):

References

-

Shibata, T., et al. (2015). Sensitive and Selective Determination of Orotic Acid in Biological Specimens Using a Novel Fluorogenic Reaction.[1] Journal of Fluorescence, 25(4), 1005-1011.[1]

-

Shibata, T., et al. (2023). A Facile Fluorometric Assay of Orotate Phosphoribosyltransferase Activity Using a Selective Fluorogenic Reaction for Orotic Acid.[1] International Journal of Molecular Sciences, 24(5), 4381.[1]

-

Yin, S., et al. (2017). Fluorescence assay of dihydroorotate dehydrogenase that may become a cancer biomarker.[1] Analytical and Bioanalytical Chemistry, 409, 3611–3616.[1]

-

PubChem Compound Summary. 4-Trifluoromethylbenzamidoxime (CID 9581576).[1]

Strategic Deployment of Fluorinated Benzamidoxime Building Blocks in Modern Drug Discovery

Executive Summary & Mechanistic Rationale

In the contemporary landscape of rational drug design, the amidoxime functional group (

Fluorinated benzamidoximes serve two primary, highly distinct roles in drug discovery:

-

As Bioisosteres and Scaffolds: They act as direct bioisosteres for amides and carboxylic acids, or as essential building blocks for synthesizing 1,2,4-oxadiazoles[1]. The incorporation of fluorine (e.g., trifluoromethyl or para-fluoro substitutions) dramatically alters the electron density of the aromatic ring, lowering the

of the amidoxime and enhancing lipophilicity. -

As Orally Bioavailable Prodrugs: Highly basic amidines, which are notorious for poor oral bioavailability due to protonation at physiological pH, can be masked as amidoximes. The fluorinated benzamidoxime prodrug is absorbed efficiently and subsequently reduced in vivo to the active amidine[2].

Understanding the causality behind these applications—why we choose specific fluorination patterns and how they dictate metabolic fate—is critical for any successful lead optimization campaign.

Prodrug Activation & Metabolic Pathways

The utility of fluorinated benzamidoximes as prodrugs relies on a highly specific, self-regulating enzymatic reduction pathway. Amidines are frequently required for binding to target proteases (e.g., thrombin inhibitors), but their high basicity (

Once absorbed, the amidoxime is not cleaved randomly. It requires a highly coordinated enzymatic triad consisting of Cytochrome b5 , NADH Cytochrome b5 Reductase , and the Mitochondrial Amidoxime Reducing Component (mARC) [3]. Fluorination on the phenyl ring is strategically employed here to block unwanted Phase I oxidative metabolism (such as CYP450-mediated para-hydroxylation), ensuring the prodrug survives first-pass metabolism long enough to reach the mARC system.

Figure 1: Enzymatic reduction pathway of fluorinated benzamidoxime prodrugs via the mARC system.

Quantitative Physicochemical Impact of Fluorination

The decision to utilize a fluorinated benzamidoxime over a non-fluorinated analog is driven by hard physicochemical data. Fluorine's high electronegativity and low polarizability exert strong inductive effects that ripple through the benzamidoxime core.

Table 1: Physicochemical Impact of Fluorination on Benzamidoxime Scaffolds

| Scaffold | Calculated | Calculated LogP | Primary Drug Discovery Application |

| Benzamidoxime | ~4.5 | 0.8 | Baseline prodrug for amidines; basic heterocyclic building block. |

| 4-Fluoro-benzamidoxime | ~4.2 | 1.0 | Enhanced metabolic stability; blocks para-hydroxylation in vivo. |

| 4-(Trifluoromethoxy)-benzamidoxime | ~3.8 | 1.8 | Modulates lipid membrane permeability; acts as a conformational lock. |

| 3,5-Bis(CF3)-benzamidoxime | ~3.5 | 2.5 | Highly lipophilic core; potent bioisostere for 1,2,4-oxadiazoles[4]. |

Note: The inductive electron-withdrawing effect of the

Synthetic Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the synthesis of fluorinated benzamidoximes and their downstream conversion into 1,2,4-oxadiazoles must be treated as self-validating systems. Every step must contain internal Quality Control (QC) checkpoints to verify causality and prevent the propagation of errors.

Figure 2: Self-validating synthetic workflow from fluorinated benzonitrile to 1,2,4-oxadiazole.

Protocol 1: Synthesis of 3,5-Bis(trifluoromethyl)benzamidoxime

Objective: Convert 3,5-bis(trifluoromethyl)benzonitrile to the corresponding amidoxime with >95% purity.

Causality & Logic: Hydroxylamine is a strong alpha-effect nucleophile. Ethanol is selected as the solvent because it solubilizes both the highly lipophilic fluorinated nitrile and the inorganic hydroxylamine hydrochloride. A base (such as

Step-by-Step Methodology:

-

Initiation: Dissolve 1.0 eq of 3,5-bis(trifluoromethyl)benzonitrile in absolute ethanol (0.2 M concentration).

-

Reagent Addition: Add 1.5 eq of

followed by 1.5 eq of -

Reaction: Stir the suspension and reflux at 80°C for 4 hours.

-

Self-Validation Checkpoint (QC1): Monitor the reaction via TLC (Hexane:EtOAc 7:3). The high-

nitrile spot must completely disappear, replaced by a highly polar, UV-active amidoxime spot near the baseline. Validation Logic: If unreacted nitrile remains, it indicates hydroxylamine degradation; add an additional 0.5 eq of -

Workup: Concentrate the mixture under reduced pressure to remove ethanol. Partition the residue between EtOAc and

. Wash the organic layer with brine, dry over anhydrous -

Spectroscopic Validation: Analyze via

-NMR. The spectrum must show a single sharp singlet, confirming that no nucleophilic aromatic substitution (defluorination) occurred during the basic reflux.

Protocol 2: One-Pot Cyclocondensation to Fluorinated 1,2,4-Oxadiazoles

Objective: Synthesize a 3-(3,5-bis(trifluoromethyl)phenyl)-5-substituted-1,2,4-oxadiazole via a telescoped dearomatizative addition[5].

Causality & Logic: 1,2,4-oxadiazoles are synthesized via the O-acylation of the amidoxime followed by intramolecular cyclodehydration[6]. Using 1,1′-carbonyldiimidazole (CDI) allows for a one-pot telescoping reaction, avoiding the isolation of the hydrolytically unstable O-acyl amidoxime intermediate[7].

Step-by-Step Methodology:

-

Activation: Dissolve a target carboxylic acid (1.1 eq) in anhydrous DMF. Add CDI (1.2 eq) portion-wise. Stir at room temperature for 30 minutes. Validation Logic: The evolution of

gas serves as a visual self-validation that the reactive acylimidazole intermediate has successfully formed. -

Coupling: Add the fluorinated benzamidoxime (1.0 eq) generated from Protocol 1 to the mixture. Stir at room temperature for 2 hours to form the O-acyl intermediate.

-

Cyclodehydration: Heat the reaction mixture to 110°C for 6 hours. Causality: Elevated thermal energy is thermodynamically required to overcome the activation energy barrier for the dehydrative cyclization, expelling water to form the aromatic 1,2,4-oxadiazole ring system.

-

Self-Validation Checkpoint (QC2): Perform LC-MS analysis on an aliquot of the crude mixture. The intermediate O-acyl mass

must transition completely to the cyclized -

Isolation: Cool to room temperature, quench with ice water, and extract with dichloromethane. Purify the organic layer via flash column chromatography to isolate the pure fluorinated 1,2,4-oxadiazole bioisostere.

Conclusion

Fluorinated benzamidoximes are indispensable building blocks in the modern medicinal chemist's toolkit. By understanding the causality behind their physicochemical properties—specifically how fluorine modulates

References

Sources

- 1. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Fragment-Based Approach for the Development of G-Quadruplex Ligands: Role of the Amidoxime Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3,5-Bis(trifluoromethyl)benzamidoxime | Benchchem [benchchem.com]

- 5. One-pot dearomatizative telescoped addition of C-nucleophiles to fluorinated 1,2,4-oxadiazoles followed by regioselective N-functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rjptonline.org [rjptonline.org]

- 7. A convenient one-pot synthesis of N -substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08207C [pubs.rsc.org]

- 8. Recent developments in the chemistry and in the biological applications of amidoximes - PubMed [pubmed.ncbi.nlm.nih.gov]

Trifluoromethylated Amidoxime Intermediates in Medicinal Chemistry: A Technical Guide to Synthesis and Bioisosteric Application

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorinated motifs has evolved from a niche structural tweak to a fundamental pillar of rational drug design. Specifically, trifluoromethylated amidoximes have emerged as highly versatile intermediates. They serve a dual purpose: acting as highly permeable prodrugs to mask basic amidines, and functioning as critical synthetic precursors for assembling 1,2,4-oxadiazoles—metabolically stable bioisosteres for amides and esters. This whitepaper details the mechanistic rationale, physicochemical impact, and self-validating synthetic protocols for utilizing trifluoromethylated amidoximes in drug development.

The Strategic Value of the Trifluoromethyl and Amidoxime Motifs

Overcoming Amidine Basicity via Prodrugs

Amidines are highly basic functional groups (pKa ~11–12) that remain protonated at physiological pH. While this cationic state is often necessary for target binding (e.g., in thrombin inhibitors or antimalarials), it results in poor membrane permeability and low oral bioavailability. Converting an amidine into an amidoxime lowers the pKa to ~6–7, creating a neutral, lipophilic prodrug that is readily absorbed. Research demonstrates that the1, such as benzamidines, and that N-substituents do not alter the bioconversion of the amidoximes[1]. Once absorbed, hepatic enzymes (such as cytochrome b5 reductase) cleave the N-O bond, releasing the active amidine.

The Role of the Trifluoromethyl (-CF3) Group

The addition of a trifluoromethyl group drastically alters the physicochemical landscape of the molecule. The strong electron-withdrawing nature of the -CF3 group2[2]. Furthermore, its bulk and hydrophobicity increase the partition coefficient (LogP) and sterically shield adjacent bonds from proteolytic cleavage.

In vivo bioactivation pathway of trifluoromethylated amidoxime prodrugs to active amidines.

Amidoximes as Precursors to 1,2,4-Oxadiazole Bioisosteres

The amide functional group is enzymatically very labile in vivo; therefore, 3[3]. Amidoximes are the premier intermediates for synthesizing 1,2,4-oxadiazoles.

Being less aromatic,4; in these systems, the tert-butyl group has also been widely used as an effective CF3–group surrogate[4]. However, the true CF3-1,2,4-oxadiazole provides superior metabolic resistance and optimal vector alignment for hydrogen bonding, mimicking the spatial arrangement of the native amide or ester without the hydrolytic liability.

Synthetic Methodologies and Experimental Causality

The synthesis of CF3-containing 1,2,4-oxadiazoles from amidoximes requires careful control of reaction conditions to prevent the thermal degradation of the amidoxime intermediate. Below are two field-validated protocols addressing different scales and sensitivities.

Protocol 1: Solvent-Free Industrial Synthesis of 3-Aryl-5-Trifluoromethyl-1,2,4-Oxadiazoles

Causality & Rationale: Industrial-scale 3-aryl-5-trifluoromethyl-1,2,4-oxadiazoles can be obtained by 5, as high temperatures lead to considerable decomposition of the amidoximes[5]. Conducting the reaction "in substance" prevents solvent-induced side reactions and maximizes yield.

Step-by-Step Methodology:

-

Loading: Load solid N-hydroxy-arylamidine (amidoxime) into a reactor vessel equipped with a mechanical stirring bar and an off-gas scrubber.

-

Heating: Gently heat the vessel to a controlled temperature range of 40°C to 75°C.

-

Acylation: Continuously stream 2.0 to 3.0 molar equivalents of gaseous trifluoroacetyl chloride (TFACl) directly through the solid amidoxime bed.

-

Cyclization: Allow the O-acylation and subsequent ring closure to occur simultaneously. The absence of solvent forces the equilibrium forward while venting off HCl gas.

-

Validation: Monitor the reaction via HPLC. Stop the reaction when >95% conversion is achieved (typically within 2 hours).

Protocol 2: TBAF-Mediated Room Temperature Cyclocondensation

Causality & Rationale: Traditional cyclodehydration requires harsh reflux conditions (e.g., boiling toluene), which degrades sensitive functional groups. The general experimental procedure involves the O-acylation of an amidoxime with an acyl chloride, followed by6[6]. Tetrabutylammonium fluoride (TBAF) acts as a mild base, facilitating intramolecular cyclization without thermal stress.

Step-by-Step Methodology:

-

Solvation: Dissolve the isolated O-acylamidoxime intermediate in anhydrous Tetrahydrofuran (THF).

-

Catalysis: Add 0.1–1.4 equivalents of TBAF dropwise under an inert argon atmosphere.

-

Incubation: Stir the reaction mixture at room temperature (20°C - 25°C) for 1 to 16 hours, depending on the steric hindrance of the substrate.

-

Quenching: Quench the reaction with distilled water and extract the organic layer using ethyl acetate.

-

Purification: Purify the resulting 1,2,4-oxadiazole via silica gel column chromatography to yield the final bioisostere.

Step-by-step synthetic workflow for 3-aryl-5-trifluoromethyl-1,2,4-oxadiazoles.

Quantitative Data: Physicochemical Profiling

The transformation from a basic amidine to an amidoxime, and subsequently to a CF3-1,2,4-oxadiazole, fundamentally shifts the pharmacokinetic profile of the molecule. The table below summarizes these quantitative shifts.

| Property | Amidine (Standard) | Amidoxime (Prodrug) | CF3-1,2,4-Oxadiazole (Bioisostere) |

| pKa (approx) | ~11.0 - 12.0 | ~6.0 - 7.0 | Non-basic |

| Physiological State | Protonated (Cationic) | Neutral | Neutral |

| LogP (Lipophilicity) | Low (< 1.0) | Moderate (1.5 - 2.5) | High (3.0 - 4.5) |

| Membrane Permeability | Poor | Good | Excellent |

| Metabolic Stability | Susceptible to proteolysis | Cleaved to amidine in vivo | Highly resistant to hydrolysis |

| Primary Utility | Active Target Binding | Oral Prodrug Delivery | Amide/Ester Bioisostere |

Conclusion

Trifluoromethylated amidoximes represent a masterclass in functional group optimization. Whether deployed as transient prodrugs to shepherd highly basic amidines across the gastrointestinal epithelium, or utilized as robust synthetic stepping-stones to generate highly stable 1,2,4-oxadiazole bioisosteres, their utility is unmatched. By leveraging optimized, causality-driven synthetic routes—such as solvent-free acylation and TBAF-mediated cyclocondensation—medicinal chemists can reliably access these complex architectures to overcome modern pharmacokinetic bottlenecks.

References

1.2[2] 2. 3[3] 3.1[1] 4.6[6] 5.5[5] 6.4[4]

Sources

- 1. Evaluation of amidoxime derivatives as prodrug candidates of potent bis-cationic antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. drughunter.com [drughunter.com]

- 3. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. repository.up.ac.za [repository.up.ac.za]

- 5. WO2019020451A1 - Preparation of substituted 3-aryl-5-trifluoromethyl-1,2,4-oxadiazoles - Google Patents [patents.google.com]

- 6. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

Bioisosteric Utility of 4-(Trifluoromethyl)benzamidoxime: Physicochemical Tuning and Prodrug Strategies

Executive Summary

4-(Trifluoromethyl)benzamidoxime (4-TFMBAO) represents a "privileged scaffold" in modern medicinal chemistry, serving a dual role as both a robust bioisostere and a prodrug moiety .[1] Its utility stems from the synergistic combination of the amidoxime functional group (

While the amidoxime group functions as a less basic, more lipophilic surrogate for amidines and a non-mutagenic alternative to hydroxamic acids, the 4-trifluoromethyl group critically modulates the physicochemical profile. It enhances membrane permeability (LogP), blocks metabolic oxidation at the vulnerable para-position, and electronically tunes the acidity of the oxime hydroxyl.

This guide details the mechanistic basis for deploying 4-TFMBAO in drug design, focusing on its role in mARC-mediated prodrug activation , Zinc-Binding Group (ZBG) substitution in HDAC inhibitors, and as a precursor for 1,2,4-oxadiazole amide bioisosteres.[1]

Physicochemical Profile & Structural Logic

The strategic value of 4-TFMBAO lies in its ability to mimic the hydrogen-bonding capability of polar groups while maintaining a lipophilic profile suitable for oral bioavailability.

Comparative Properties Table

| Property | Benzamidoxime (Parent) | 4-(Trifluoromethyl)benzamidoxime | Impact of 4-CF |

| Molecular Weight | 136.15 g/mol | 204.15 g/mol | Increased bulk; fits larger hydrophobic pockets.[1] |

| LogP (Lipophilicity) | ~0.6 - 0.9 | ~1.66 - 2.0 (Est.)[1] | Critical Gain: Significantly improves passive membrane transport.[1] |

| pKa (Protonated N) | ~4.8 | < 4.5 (Est.) | Electron-withdrawing CF |

| Metabolic Stability | Low (Para-oxidation) | High | CF |

| H-Bond Donor/Acceptor | 3 Donors / 3 Acceptors | 3 Donors / 3 Acceptors (+F) | Retains H-bond network; CF |

Structural Conformation

Crystallographic analysis reveals that 4-TFMBAO adopts the Z-configuration around the C=N bond.[1] The hydroxyimidamide unit is planar and forms centrosymmetric dimers via intermolecular O-H[2][3]···N hydrogen bonds.[2][3] This dimerization mimics the carboxylic acid dimer motif, validating its use as a carboxylic acid bioisostere.

Figure 1: Structural overlay showing the capacity of 4-TFMBAO to mimic the hydrogen-bonding dimerization pattern of carboxylic acids.[1]

Bioisosteric Modes of Action

Mode A: The "Hidden" Amidine (Prodrug Strategy)

The most validated application of 4-TFMBAO is as a prodrug for the corresponding amidine. Amidines are potent basic pharmacophores (e.g., in serine protease inhibitors) but suffer from poor oral bioavailability due to ionization at physiological pH.

-

The Solution: The amidoxime reduces the basicity (pKa ~11 → ~4.5), allowing the molecule to pass through the gut membrane as a neutral species.

-

The Activation: Once absorbed, the Mitochondrial Amidoxime Reducing Component (mARC) system reduces the N-O bond, releasing the active amidine.

Figure 2: The mARC-mediated reductive activation pathway.[1] The 4-CF3 group ensures the prodrug survives first-pass oxidative metabolism (CYP450) long enough to be reduced.[1]

Mode B: Hydroxamic Acid Bioisostere (HDAC Inhibition)

Hydroxamic acids are the standard Zinc-Binding Groups (ZBG) in Histone Deacetylase (HDAC) inhibitors (e.g., Vorinostat).[1] However, they often suffer from poor pharmacokinetics and mutagenicity.

-

Application: 4-TFMBAO acts as a bidentate chelator of Zn

in the HDAC active site.[1] -

Advantage: The CF

group improves cellular uptake compared to the highly polar hydroxamate, while the amidoxime core avoids the mutagenic "Ames positive" liability often associated with hydroxamates.

Mode C: Precursor to 1,2,4-Oxadiazoles (TTR Stabilization)

In the development of Transthyretin (TTR) kinetic stabilizers (e.g., analogs of Tafamidis), the 1,2,4-oxadiazole ring is a critical linker that positions the two aryl rings in the T4 binding pocket.

-

Role: 4-TFMBAO is the requisite intermediate for synthesizing 3-(4-trifluoromethylphenyl)-1,2,4-oxadiazoles.[1]

-

Significance: The CF

group occupies the halogen-binding pocket of TTR, significantly increasing binding affinity (

Experimental Protocol: Synthesis & Characterization

To ensure reproducibility, we recommend the One-Pot Dehydrative Condensation method over the traditional multi-step route, as it minimizes the isolation of unstable intermediates.

Synthesis Workflow

Reagents:

-

Hydroxylamine hydrochloride (

)[1] -

Sodium Carbonate (

) or Triethylamine ( -

Solvent: Ethanol/Water (2:1 v/v)

Protocol:

-

Activation: Dissolve

(1.5 equiv) and -

Addition: Add 4-(Trifluoromethyl)benzonitrile (1.0 equiv) dissolved in ethanol.

-

Reaction: Reflux at 80°C for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).[1] The nitrile spot (

) should disappear, replaced by the amidoxime ( -

Workup: Concentrate ethanol under reduced pressure. The product often precipitates from the remaining aqueous phase.

-

Purification: Recrystallize from

/Hexane to obtain white needles (mp: 125–130°C).

Figure 3: Streamlined synthesis protocol for high-purity 4-TFMBAO.

References

-

Clement, B., et al. (2023). The mitochondrial amidoxime reducing component (mARC): From prodrug-activation mechanism to drug-metabolizing enzyme.[1] Journal of Biological Chemistry. Link

-

Liu, F., et al. (2011).[3] (Z)-N'-Hydroxy-4-(trifluoromethyl)benzimidamide.[1][3] Acta Crystallographica Section E. Link[1]

-

Barta, T. E., et al. (2011). MMP-13 selective α-sulfone hydroxamates: a survey of P1' heterocyclic amide isosteres. Bioorganic & Medicinal Chemistry Letters.[1] Link

-

Hamada, T., et al. (2013). Novel Histone Deacetylase Inhibitors: Amidoximes as Potent Zinc-Binding Groups.[1] Journal of Medicinal Chemistry.

-

PubChem Compound Summary. (2025). 4-(Trifluoromethyl)benzamidoxime.[1][4][5][6][7] National Center for Biotechnology Information.[1] Link

Sources

- 1. 4-Trifluoromethylbenzamidoxime | C8H7F3N2O | CID 9581576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (Z)-N′-Hydroxy-4-(trifluoromethyl)benzimidamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4-(Trifluoromethoxy)benzamidoxime 97 56935-71-8 [sigmaaldrich.com]

- 5. 4-(Trifluoromethyl)benzamidoxime 97 22179-86-8 [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. 4-(Trifluoromethyl)benzamidoxime | 22179-86-8 [sigmaaldrich.com]

A Technical Guide to the Solubility of 4-(Trifluoromethyl)benzamidoxime in Organic Solvents for Pharmaceutical and Chemical Development

Abstract: This technical guide provides a comprehensive analysis of the solubility of 4-(trifluoromethyl)benzamidoxime, a key intermediate in medicinal chemistry and materials science.[1] In the absence of extensive published solubility data, this document establishes a framework for understanding and predicting its behavior in various organic solvents based on first principles of physical chemistry. It details the influence of the compound's unique structural features—the electron-withdrawing trifluoromethyl group and the amphiprotic amidoxime moiety—on its interactions with different solvent classes. Furthermore, this guide delivers a field-proven, step-by-step experimental protocol for the accurate determination of thermodynamic solubility using the equilibrium shake-flask method, supplemented by guidance on appropriate analytical quantification techniques. This document is intended to empower researchers, process chemists, and formulation scientists to make informed decisions regarding solvent selection for synthesis, purification, and formulation, thereby accelerating development timelines.

Introduction to 4-(Trifluoromethyl)benzamidoxime

4-(Trifluoromethyl)benzamidoxime, with a molecular weight of 204.15 g/mol and a melting point of 125-130 °C, is a crystalline solid at ambient conditions.[1][2] Its structure is characterized by a benzene ring substituted with two key functional groups: a highly electronegative trifluoromethyl (-CF3) group and a polar amidoxime (-C(NH2)=NOH) group.

The amidoxime functional group is a versatile building block, serving as a precursor for the synthesis of various heterocycles like 1,2,4-oxadiazoles, which are prevalent in pharmacologically active compounds.[1] The trifluoromethyl group is a common bioisostere used in drug design to enhance metabolic stability, lipophilicity, and binding affinity. The interplay of these two groups defines the molecule's physicochemical properties and, critically, its solubility. Understanding and quantifying the solubility of this compound is paramount for:

-

Process Chemistry: Selecting appropriate solvents for reaction media, controlling reaction kinetics, and managing product/impurity profiles.

-

Purification: Designing efficient crystallization or chromatography processes for isolating the compound with high purity.

-

Formulation Development: Creating stable solutions for preclinical studies or as part of a final drug product.

Foundational Principles: Physicochemical Properties and Solubility

The solubility of a solid in a liquid solvent is governed by the equilibrium between the energy of its crystal lattice and the energy of solvation. For dissolution to occur, the energy released upon solute-solvent interaction must overcome the solute-solute and solvent-solvent interactions. The unique structure of 4-(trifluoromethyl)benzamidoxime presents a complex case of competing intermolecular forces.

-

Amidoxime Group: This group is amphiprotic and highly polar. The oxime hydroxyl (-OH) and the amine (-NH2) protons are excellent hydrogen bond donors, while the nitrogen and oxygen atoms are hydrogen bond acceptors. This allows for strong, specific interactions with protic solvents (e.g., alcohols, water) and polar aprotic solvents capable of accepting hydrogen bonds (e.g., DMSO, DMF).

-

Trifluoromethylphenyl Group: The aromatic ring provides a nonpolar surface area, favoring interactions with less polar solvents through van der Waals forces. The powerful electron-withdrawing nature of the -CF3 group polarizes the benzene ring but does not contribute to hydrogen bonding.

This dual character suggests that the compound will exhibit nuanced solubility, being neither extremely soluble in highly nonpolar solvents like hexanes nor exclusively soluble in highly polar solvents. The optimal solvent will likely be one that can effectively solvate both the polar amidoxime head and the more lipophilic trifluoromethylphenyl tail.

Predicted Solubility Profile: A Hypothesis-Driven Guide

While exhaustive experimental data is not publicly available, we can construct a predictive solubility map based on the principles of "like dissolves like." This table serves as a starting point for experimental investigation.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol, Ethanol | High | These solvents are excellent hydrogen bond donors and acceptors, capable of forming multiple strong hydrogen bonds with the amidoxime group, effectively disrupting the crystal lattice. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | DMSO and DMF are excellent hydrogen bond acceptors and highly polar, allowing for strong dipole-dipole interactions and solvation of the amidoxime group. Acetonitrile is less polar and may offer moderate solubility. |

| Ethers | Tetrahydrofuran (THF), Dioxane | Moderate to Low | These solvents are polar aprotic but are only hydrogen bond acceptors. They can interact with the -OH and -NH2 protons but offer less comprehensive solvation than protic or more polar aprotic solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Low | While moderately polar, these solvents are poor hydrogen bonders. Solvation would rely primarily on weaker dipole-dipole and van der Waals interactions, which are likely insufficient to overcome the strong intermolecular forces in the solid state. |

| Esters | Ethyl Acetate | Low | Similar to ethers, ethyl acetate is a hydrogen bond acceptor but lacks the high polarity of DMSO or DMF. Its solvating power is expected to be limited. |

| Nonpolar | Toluene, Hexanes | Very Low / Insoluble | These solvents lack the polarity and hydrogen bonding capability required to interact favorably with the highly polar amidoxime group. The energy of solvation would be far too low to overcome the crystal lattice energy. |

Standard Protocol for Experimental Solubility Determination: The Shake-Flask Method

To move from prediction to quantitative data, the equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.[3][4] This protocol is designed to be a self-validating system.

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to allow the solution to reach equilibrium with the undissolved solid. The saturated supernatant is then separated and analyzed to determine the concentration, which represents the solubility.[5]

Materials and Reagents

| Item | Specification | Purpose |

| 4-(trifluoromethyl)benzamidoxime | >97% Purity | Solute |

| Solvents of Interest | HPLC Grade or equivalent | Dissolution Medium |

| Scintillation Vials or Flasks | 20 mL, with screw caps | Test vessels |

| Orbital Shaker / Agitator | With temperature control | Ensure equilibrium is reached |

| Centrifuge | Temperature-controlled | Separate solid from supernatant |

| Syringes & Syringe Filters | 0.22 or 0.45 µm, solvent-compatible | Remove fine particulates |

| Analytical Balance | ± 0.1 mg or better | Accurate weighing |

| Volumetric Glassware | Class A | Accurate dilutions |

| Analytical Instrument | HPLC-UV or UV-Vis Spectrophotometer | Concentration measurement |

Step-by-Step Experimental Methodology

-

Preparation: Add an excess amount of 4-(trifluoromethyl)benzamidoxime to a pre-weighed vial. "Excess" means enough solid will visibly remain at the end of the experiment. A starting point is ~20-50 mg of solid per 2-5 mL of solvent. Record the exact mass added.

-

Solvent Addition: Add a known volume of the test solvent to the vial.

-

Equilibration: Securely cap the vials and place them in a temperature-controlled agitator (e.g., 25 °C ± 1 °C). Agitate for a predetermined period. A minimum of 24 hours is recommended, but 48-72 hours is often necessary to ensure true thermodynamic equilibrium is reached.[5]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 1-2 hours to let the bulk of the solid settle.

-

Clarification: To remove the remaining undissolved solid, centrifuge the vials at the test temperature.[4] This step is critical to avoid artificially high results from suspended microparticles.

-

Sampling: Carefully draw the clear supernatant using a syringe. Immediately attach a syringe filter (pre-rinsed with the same solvent) and dispense the filtrate into a clean, pre-weighed vial for analysis.

-

Dilution: Accurately weigh the collected filtrate. Based on the predicted solubility, perform a precise gravimetric or volumetric dilution with the same solvent to bring the concentration into the linear range of the analytical method.

-

Analysis: Quantify the concentration of the diluted sample using a pre-validated analytical method (see Section 5.0).

-

Post-Experiment Check (Self-Validation): Recover the remaining solid from the vial. Analyze it using a technique like Differential Scanning Calorimetry (DSC) or X-ray Diffraction (XRD) to confirm that no phase change, solvation, or degradation has occurred during the experiment.[5]

Analytical Quantification of Solute Concentration

Accurate quantification of the dissolved compound is essential. The two most common and reliable methods are High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry.

-

HPLC with UV Detection (Recommended): This is the method of choice due to its high specificity and ability to separate the analyte from any potential impurities or degradants.[6][7] A reversed-phase C18 column is typically suitable. A calibration curve must be prepared using stock solutions of known concentration to ensure accurate quantification.

-

UV-Vis Spectrophotometry: A simpler and faster method, but less specific than HPLC.[5][8] It is suitable if the compound has a distinct chromophore and no interfering species are present. A wavelength of maximum absorbance (λmax) should be determined, and a Beer-Lambert Law calibration curve must be generated.

Workflow and Logic Diagrams

To visually represent the core concepts and procedures, the following diagrams are provided.

Caption: Solute-Solvent Interaction Logic Diagram.

Caption: Shake-Flask Solubility Determination Workflow.

Practical Applications and Considerations

The quantitative solubility data generated through the described protocol directly informs critical development decisions.

-

For Synthesis: If the compound shows high solubility in a solvent like ethanol, it may be an excellent choice for reaction and subsequent crystallization by cooling or anti-solvent addition. Poor solubility in toluene would make it a good anti-solvent.

-

For Purification: Knowledge of solubility across a range of solvents is essential for developing a robust recrystallization process.[9] A solvent should be chosen in which the compound has high solubility at an elevated temperature but low solubility at room temperature or below, while impurities remain soluble.

-

For Formulation: For in-vitro or in-vivo studies, identifying a solvent system (which may include co-solvents like DMSO or PEG300) that can achieve the target concentration is a necessary first step.[10]

A critical consideration is polymorphism. Different crystal forms of the same compound can exhibit significantly different solubilities. The protocol described here determines the solubility of the starting crystal form. The post-experiment solid analysis is crucial to ensure that the most stable polymorph's solubility is being measured.

Conclusion

4-(Trifluoromethyl)benzamidoxime possesses a complex molecular structure that necessitates a systematic and principled approach to understanding its solubility. This guide provides the theoretical foundation to predict its behavior and, more importantly, a detailed, robust experimental workflow to quantify it accurately. By leveraging the shake-flask method and appropriate analytical techniques, researchers can generate the reliable data needed to optimize synthetic processes, streamline purification, and accelerate the development of new chemical entities and materials.

References

-

PubChem. 4-Trifluoromethylbenzamidoxime. [Link]

-

EUR-Lex. A.8. PARTITION COEFFICIENT 1. METHOD The 'shake flask' method. [Link]

-

OECD. OECD GUIDELINES FOR THE TESTING OF CHEMICALS. [Link]

-

Journal of Soils and Sediments. Determining the water solubility of difficult-to-test substances: A tutorial review. [Link]

-

ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically? [Link]

- Google Patents.

-

Polish Pharmaceutical Society. HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. [Link]

-

ECHA. Carbon black - ECHA CHEM. [Link]

-

Organic Syntheses. N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. [Link]

-

ResearchGate. Amidoxime syntheses using hydroxylamine. [Link]

-

Springer. Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. [Link]

-

ResearchGate. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. [Link]

-

ResearchGate. (A) Cyclization mechanism of amidoxime and ester; (B) synthesis of 87. [Link]

- Google Patents.

-

ATSDR. 7. ANALYTICAL METHODS. [Link]

-

PMC. Analytical Methods Used for the Detection and Quantification of Benzodiazepines. [Link]

-

PMC. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. [Link]

-

Physical Chemistry Research. Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. [Link]

Sources

- 1. 4-(TRIFLUOROMETHYL)BENZAMIDOXIME | 22179-86-8 [chemicalbook.com]

- 2. 4-Trifluoromethylbenzamidoxime | C8H7F3N2O | CID 9581576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. enfo.hu [enfo.hu]

- 4. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 5. researchgate.net [researchgate.net]

- 6. ptfarm.pl [ptfarm.pl]

- 7. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

4-(Trifluoromethyl)benzamidoxime: Physicochemical Profiling, Synthesis, and Applications in Drug Discovery

Executive Summary

In modern medicinal chemistry, the integration of fluorine-containing moieties is a proven strategy for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. 4-(Trifluoromethyl)benzamidoxime (CAS: 22179-86-8) serves as a critical bifunctional building block in this domain. Featuring both a highly electron-withdrawing trifluoromethyl (

This technical guide provides a rigorous analysis of the physical data, melting point characteristics, and validated synthetic protocols for 4-(Trifluoromethyl)benzamidoxime. By combining empirical data with mechanistic causality, this whitepaper is designed to serve as a self-validating reference for bench scientists and process chemists.

Physicochemical Profiling & Quantitative Data

The physical properties of 4-(Trifluoromethyl)benzamidoxime dictate its handling, solubility, and reactivity. The presence of the

Table 1: Standard Physical and Chemical Properties

Data aggregated from authoritative chemical suppliers and predictive models[1, 3].

| Property | Value | Source / Condition |

| CAS Number | 22179-86-8 | Standard Identifier |

| Molecular Formula | - | |

| Molecular Weight | 204.15 g/mol | - |

| Melting Point | 125–130 °C | Literature / Empirical [1] |

| Boiling Point | 245.2 ± 50.0 °C | Predicted [3] |

| Density | 1.40 ± 0.1 g/cm³ | Predicted [3] |

| pKa | 13.71 ± 0.50 | Predicted [3] |

| Physical Form | Solid powder | Visual Inspection |

| Color | White to off-white | Visual Inspection |

Causality in Physical Data: The melting point of 125–130 °C is a critical quality control metric [1]. The relatively broad 5-degree range in literature often accounts for the potential presence of trace hydration or minor tautomeric shifts inherent to amidoximes in the solid state. A sharp melting point closer to 129–130 °C indicates high purity (>97%) suitable for sensitive coupling reactions.

Mechanistic Synthesis & Experimental Protocols

The synthesis of 4-(Trifluoromethyl)benzamidoxime relies on the nucleophilic addition of hydroxylamine to 4-(trifluoromethyl)benzonitrile [4].

Rationale and Causality

Hydroxylamine is typically supplied as a hydrochloride salt (

Step-by-Step Synthetic Protocol

Reagents Required:

-

4-(Trifluoromethyl)benzonitrile (1.0 eq)

-

Hydroxylamine hydrochloride (1.5 eq)

-

Potassium carbonate (

) or Sodium carbonate ( -

Absolute Ethanol (Solvent)

-

Deionized Water

Procedure:

-

Activation: In a round-bottom flask equipped with a magnetic stirrer, dissolve hydroxylamine hydrochloride (1.5 eq) in a minimal amount of deionized water. Slowly add

(1.5 eq) in portions. Caution: Effervescence ( -

Coupling: Add absolute ethanol to the aqueous mixture, followed by the addition of 4-(trifluoromethyl)benzonitrile (1.0 eq).

-

Reflux: Attach a reflux condenser and heat the reaction mixture to 80 °C (reflux) for 4 to 6 hours. Monitor the reaction progress via TLC (Hexane:Ethyl Acetate 7:3) until the nitrile spot is consumed.

-

Workup: Cool the mixture to room temperature. Concentrate the ethanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous

, and filter. -

Purification: Evaporate the solvent to yield the crude product. Recrystallize from a mixture of ethanol/water or hexane/ethyl acetate to obtain pure white crystals.

-

Validation: Verify the product by checking the melting point (Target: 125–130 °C).

Caption: Workflow for the synthesis of 4-(Trifluoromethyl)benzamidoxime via nucleophilic addition.

Applications in Drug Discovery: 1,2,4-Oxadiazole Synthesis

4-(Trifluoromethyl)benzamidoxime is prominently utilized in proteomics research [2] and as an intermediate for synthesizing 1,2,4-oxadiazole derivatives [4]. The 1,2,4-oxadiazole ring is a classical bioisostere for esters and amides, offering improved metabolic stability while maintaining hydrogen-bond acceptor capabilities.

The Cyclodehydration Mechanism

The construction of the oxadiazole ring is a two-step sequence:

-

O-Acylation: The amidoxime oxygen attacks an acylating agent (e.g., an acyl chloride or a carboxylic acid activated by coupling reagents like HATU/DIPEA) to form an O-acylamidoxime intermediate [4].

-

Intramolecular Cyclodehydration: Upon heating (often in the presence of a base or in a high-boiling solvent like toluene or DMF), the intermediate undergoes cyclization, eliminating a molecule of water to form the aromatic 1,2,4-oxadiazole ring.

Specific Application: This exact methodology is employed to synthesize 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, a compound investigated as a potential anticancer agent [3].

Caption: Mechanistic pathway for synthesizing 1,2,4-oxadiazole derivatives from benzamidoxime.

Quality Control & Self-Validating Systems

To ensure trustworthiness in downstream assays, the synthesized or procured 4-(Trifluoromethyl)benzamidoxime must pass a rigorous self-validating analytical suite:

-

Thermal Analysis: A capillary melting point apparatus must record a sharp transition at 125–130 °C . A depressed melting point (<120 °C) indicates unreacted nitrile or residual moisture.

-

NMR Spectroscopy: The trifluoromethyl group should appear as a sharp, distinct singlet around

-

NMR Spectroscopy: In DMSO-

References

An In-Depth Technical Guide to the Synthesis of Fluorinated 1,2,4-Oxadiazole Derivatives

Foreword: The Strategic Imperative of Fluorine in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into drug candidates has transitioned from a niche tactic to a mainstream strategy. More than half of all newly approved small-molecule drugs now contain at least one fluorine atom, a testament to its profound impact on molecular properties.[1] Fluorine's unique characteristics—high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability.[1][2] By blocking sites of metabolic oxidation, fluorine can significantly extend a drug's half-life, while its electronic effects can enhance binding to target proteins.[3][4]

The 1,2,4-oxadiazole ring is a privileged heterocyclic scaffold in drug discovery, often employed as a bioisostere for amide and ester functionalities to improve pharmacokinetic profiles.[5][6] The fusion of fluorine's beneficial properties with the versatile 1,2,4-oxadiazole core has given rise to a class of compounds with significant therapeutic potential. This guide provides an in-depth exploration of the primary synthetic routes to these valuable fluorinated derivatives, offering both theoretical understanding and practical, field-proven protocols for the modern research scientist.

I. The Workhorse of 1,2,4-Oxadiazole Synthesis: The Amidoxime Route

The most prevalent and versatile method for the synthesis of 1,2,4-oxadiazoles is the cyclization of an amidoxime with a carbonyl-containing compound.[6][7] This [4+1] cycloaddition approach is highly adaptable and can be tailored for the introduction of fluorinated substituents.

A. Synthesis of 5-Trifluoromethyl-1,2,4-Oxadiazoles using Trifluoroacetic Anhydride (TFAA)

A common and efficient method for installing a trifluoromethyl group at the C5 position of the 1,2,4-oxadiazole ring involves the reaction of an amidoxime with trifluoroacetic anhydride (TFAA).[8] The high reactivity of TFAA facilitates the initial O-acylation of the amidoxime, which is followed by a base-mediated cyclodehydration to furnish the desired product.

Mechanism of TFAA-Mediated Cyclization:

The reaction proceeds through a two-step sequence. First, the nucleophilic nitrogen of the amidoxime attacks one of the electrophilic carbonyl carbons of TFAA, leading to the formation of an O-acylamidoxime intermediate and a molecule of trifluoroacetic acid. In the second step, a base (often a tertiary amine like triethylamine or pyridine) promotes an intramolecular cyclization with the elimination of water to yield the stable 1,2,4-oxadiazole ring.[9]

Caption: General mechanism for TFAA-mediated synthesis of 5-trifluoromethyl-1,2,4-oxadiazoles.

Experimental Protocol: Synthesis of 3-Aryl-5-(trifluoromethyl)-1,2,4-oxadiazole [8]

-

O-Acylation: To a solution of the aryl amidoxime (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, THF) at 0 °C, add trifluoroacetic anhydride (1.2 eq) dropwise.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 20-30 minutes. Monitor the formation of the O-acylamidoxime intermediate by Thin Layer Chromatography (TLC).

-

Cyclization: Add a base, such as pyridine or triethylamine (2.0 eq), to the reaction mixture.

-

Heating and Monitoring: Heat the reaction mixture to reflux and monitor the cyclization by TLC until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired 3-aryl-5-(trifluoromethyl)-1,2,4-oxadiazole.

| R Group (Aryl) | Solvent | Base | Time (h) | Yield (%) | Reference |

| Phenyl | DCM | Pyridine | 2 | 76 | [8] |

| 4-Chlorophenyl | THF | Et3N | 3 | 72 | [8] |

| 4-Methoxyphenyl | DCM | Pyridine | 2.5 | 80 | [8] |

B. One-Pot Synthesis using Fluorinated Carboxylic Acids and Coupling Reagents

For operational simplicity and improved efficiency, one-pot procedures that avoid the isolation of the O-acylamidoxime intermediate are highly desirable. In this approach, a fluorinated carboxylic acid is activated in situ using a coupling reagent, followed by the addition of the amidoxime and a base to drive the cyclodehydration.

Common Coupling Reagents:

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Dicyclohexylcarbodiimide (DCC)

-

Carbonyl diimidazole (CDI)

Mechanism of One-Pot Synthesis:

The carboxylic acid is first activated by the coupling reagent to form a highly reactive intermediate (e.g., an O-acylisourea with EDC). This intermediate readily reacts with the amidoxime to form the O-acylamidoxime, which then undergoes base-catalyzed cyclization to the 1,2,4-oxadiazole.

Caption: Workflow for the one-pot synthesis of fluorinated 1,2,4-oxadiazoles.

Experimental Protocol: One-Pot Synthesis of a 3-Aryl-5-(fluorinated alkyl)-1,2,4-oxadiazole [10]

-

Activation: To a solution of the fluorinated carboxylic acid (1.0 eq) and a coupling agent such as EDC (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM), add a catalytic amount of an activating agent like HOBt (0.2 eq). Stir the mixture at room temperature for 30 minutes.

-

Amidoxime Addition: Add the aryl amidoxime (1.2 eq) to the reaction mixture.

-

Cyclization: Add a suitable base, such as triethylamine (2.5 eq), and heat the reaction mixture to 80-100 °C.

-

Monitoring and Work-up: Monitor the reaction by TLC. Once complete, cool the mixture, dilute with water, and extract with an organic solvent.

-

Purification: Wash the organic phase with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

II. Leveraging Fluorinated Building Blocks

An alternative and powerful strategy involves the use of pre-fluorinated starting materials, such as perfluoroalkyl nitriles, which can be converted into the corresponding amidoximes.

A. Synthesis from Perfluoroalkyl Nitriles

Perfluoroalkyl nitriles can be readily converted to perfluoroalkyl amidoximes by reaction with hydroxylamine. These fluorinated amidoximes can then be reacted with a variety of acylating agents to generate 1,2,4-oxadiazoles with a perfluoroalkyl group at the C3 position.

Mechanism of Perfluoroalkyl Amidoxime Formation and Cyclization:

The reaction of a perfluoroalkyl nitrile with hydroxylamine proceeds via nucleophilic addition to the nitrile carbon. The resulting perfluoroalkyl amidoxime is then acylated and cyclized as described previously. The strong electron-withdrawing nature of the perfluoroalkyl group can influence the reactivity of the amidoxime and may require adjusted reaction conditions.

Caption: Synthetic pathway to 3-perfluoroalkyl-1,2,4-oxadiazoles.

Experimental Protocol: Synthesis of 3-Perfluoroalkyl-5-aryl-1,2,4-oxadiazole [11]

-

Amidoxime Synthesis: To a solution of hydroxylamine hydrochloride (1.5 eq) and a base (e.g., sodium carbonate, 1.5 eq) in ethanol, add the perfluoroalkyl nitrile (1.0 eq). Heat the mixture to reflux and monitor by GC-MS until the nitrile is consumed.

-

Isolation of Amidoxime: Cool the reaction, filter off the inorganic salts, and concentrate the filtrate. The crude perfluoroalkyl amidoxime can often be used directly in the next step.

-

Cyclization: Dissolve the crude amidoxime in a suitable solvent like pyridine and cool to 0 °C. Add the desired acyl chloride (1.1 eq) dropwise.

-

Reaction and Work-up: Allow the reaction to warm to room temperature and then heat to reflux for several hours. After cooling, pour the reaction mixture into water and extract with an organic solvent.

-

Purification: Wash the organic layer with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography or recrystallization.

| Perfluoroalkyl Group (Rf) | Acylating Agent | Time (h) | Yield (%) | Reference |

| CF3 | Benzoyl chloride | 4 | 85 | [11] |

| C2F5 | 4-Nitrobenzoyl chloride | 6 | 78 | [11] |

| n-C3F7 | Acetyl chloride | 3 | 88 | [11] |

III. Advanced and Modern Methodologies

A. Microwave-Assisted One-Pot Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times.[4][12] This is particularly advantageous for the synthesis of 1,2,4-oxadiazoles, where thermal cyclodehydration can be sluggish.

Rationale for Microwave Synthesis:

Microwave energy efficiently heats the polar reactants and solvents, leading to a rapid increase in temperature and reaction rate. This can overcome activation energy barriers more effectively than conventional heating. For the one-pot synthesis of 1,2,4-oxadiazoles, microwave irradiation can drive both the O-acylation and the cyclodehydration steps in a single, short reaction sequence.

Experimental Protocol: Microwave-Assisted Synthesis of 3,5-Disubstituted-1,2,4-oxadiazoles [12]

-

Reactant Mixture: In a microwave-safe vessel, combine the amidoxime (1.0 eq), the carboxylic acid (1.1 eq), and a dehydrating agent or catalyst (e.g., silica-supported potassium carbonate).[13]

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short period (e.g., 10-30 minutes).

-

Work-up and Purification: After cooling, dissolve the reaction mixture in an organic solvent, filter off the solid support, and concentrate the filtrate. Purify the crude product by column chromatography.

B. Late-Stage Fluorination

Introducing fluorine at a late stage of a synthetic sequence is a highly valuable strategy in drug discovery, as it allows for the diversification of complex molecules without the need to redesign the entire synthesis.[14] While direct fluorination of the 1,2,4-oxadiazole ring is challenging, methods are being developed to functionalize the heterocycle and then introduce fluorine.

One emerging approach involves the use of spirocyclic iodonium(III) ylides for the radiofluorination of arenes, a technique that could potentially be adapted for the late-stage fluorination of aryl-substituted 1,2,4-oxadiazoles for applications in Positron Emission Tomography (PET) imaging.[15]

IV. Conclusion and Future Outlook

The synthesis of fluorinated 1,2,4-oxadiazole derivatives is a dynamic and evolving field, driven by the increasing demand for these privileged scaffolds in drug discovery and materials science. The classical amidoxime-based routes remain the cornerstone of their synthesis, offering reliability and versatility. However, modern methodologies such as one-pot, microwave-assisted, and late-stage fluorination strategies are providing more efficient and powerful tools for the synthetic chemist.

As our understanding of the unique reactivity of fluorinated compounds grows, we can anticipate the development of even more sophisticated and selective synthetic methods. These advancements will undoubtedly accelerate the discovery and development of novel therapeutics and advanced materials built upon the fluorinated 1,2,4-oxadiazole core.

V. References

-

One-pot dearomatizative telescoped addition of C-nucleophiles to fluorinated 1,2,4-oxadiazoles followed by regioselective N-functionalization. (URL: [Link]1]

-

Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights. (URL: not available)

-

Fluorinated Building Blocks in Drug Design: Why They Matter - Apollo Scientific. (URL: [Link])

-

The role of fluorine in medicinal chemistry. (URL: [Link])

-

Roles of Fluorine in Drug Design and Drug Action - Bentham Science Publishers. (URL: [Link])

-

Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. (URL: [Link])

-

Clean One Pot Synthesis of 1 2 4 Oxadiaz | PDF - Scribd. (URL: [Link])

-

Reactions of Perfluoroalkyl Nitriles. VII. Perfluoroacyl Amidoximes and 3,5-Bis(perfluoroalkyl)-1,2,4-oxadiazoles. (URL: [Link])

-

1,3,4-oxadiazoles and Trifluoromethyl-Substituted Polycyclic 1,2,4-Triazoles and Dihydrofurans | Organic Letters. (URL: [Link])

-

Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review - RJPT. (URL: [Link]5]

-

Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. (URL: [Link])

-

5.04 1,2,4-Oxadiazoles - ResearchGate. (URL: [Link])

-

Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. (URL: [Link])

-

Synthesis of some new fluorine containing 1,3,4-oxadiazole derivatives as potential antibacterial and anticancer agents. (URL: [Link])

-

Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. (URL: [Link])

-

Novel 3-Trifluoromethyl-1,2,4-Oxadiazole Analogues of Astemizole with Multi-Stage Antiplasmodium Activity and In vivo Efficacy. (URL: [Link])

-

Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations | ChemRxiv. (URL: [Link])

-

Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. (URL: [Link])

-

Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. (URL: [Link])

-

Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. (URL: [Link])

-

Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors | Journal of Medicinal Chemistry. (URL: [Link])

-

A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. (URL: [Link])

-

Synthesis and Biological Activity of 3-Aryl-5-(aryloxymethyl)-1,2,4-oxadiazoles | Request PDF. (URL: [Link])

-

Late-Stage Fluorination: From Fundamentals to Application - Harvard DASH. (URL: [Link])

-

(A) Cyclization mechanism of amidoxime and ester; (B) synthesis of 87;... - ResearchGate. (URL: [Link])

-

Synthesis of 1,2,4-oxadiazoles (a review) - ResearchGate. (URL: [Link])

-

Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. (URL: [Link])

-

Mechanistic studies and radiofluorination of structurally diverse pharmaceuticals with spirocyclic iodonium(iii) ylides. (URL: [Link])

Sources

- 1. One-pot dearomatizative telescoped addition of C-nucleophiles to fluorinated 1,2,4-oxadiazoles followed by regioselective N-functionalization - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. Synthetic Strategies to Access Fluorinated Azoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scilit.com [scilit.com]

- 5. rjptonline.org [rjptonline.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. repository.up.ac.za [repository.up.ac.za]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. scribd.com [scribd.com]

- 13. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dash.harvard.edu [dash.harvard.edu]

- 15. Mechanistic studies and radiofluorination of structurally diverse pharmaceuticals with spirocyclic iodonium(iii) ylides - Chemical Science (RSC Publishing) [pubs.rsc.org]

Metabolic Stability of Trifluoromethyl Benzamidoxime Scaffolds

Topic: Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, DMPK Scientists

Optimizing Prodrug Design via the mARC Pathway

Executive Summary

The benzamidoxime scaffold represents a critical chemical space in modern drug design, primarily serving as a prodrug strategy to mask highly basic amidine and guanidine functionalities. While amidines often suffer from poor oral bioavailability due to ionization at physiological pH (

However, the clinical success of this scaffold hinges on a delicate metabolic balance: the molecule must resist premature oxidative clearance (Phase I) and direct glucuronidation (Phase II) while remaining a viable substrate for the bioactivating mitochondrial Amidoxime Reducing Component (mARC) system.

This guide analyzes the incorporation of the trifluoromethyl (

Mechanistic Biochemistry: The Activation vs. Clearance Paradox

To engineer stable scaffolds, one must first understand the competing enzymatic pathways. The trifluoromethyl benzamidoxime scaffold is subject to a "tug-of-war" between bioactivation and elimination.

The Bioactivation Pathway (mARC System)

The primary utility of benzamidoximes lies in their reduction to benzamidines. This is a retro-reduction reaction catalyzed not by CYPs, but by the mARC system located on the outer mitochondrial membrane.

-

Enzyme Complex: The reduction requires a three-component electron transport chain:

-

mARC1/2: The molybdenum-containing catalytic subunit.

-

CYB5B: Cytochrome b5 (electron carrier).

-

CYB5R3: NADH-cytochrome b5 reductase (electron donor).

-

-

Mechanism: NADH donates electrons to CYB5R3, which passes them to CYB5B, and finally to mARC, which reduces the N-O bond of the amidoxime to yield the amidine and water.

Competing Clearance Pathways[1]

-

N-Glucuronidation: UGTs (UDP-glucuronosyltransferases) can conjugate the N-hydroxy group, leading to rapid renal excretion.

-

CYP-Mediated Oxidation: While less common for the amidoxime moiety itself, the aromatic ring is susceptible to hydroxylation. The

group is critical here for blocking these oxidative "soft spots."[1][2]

Pathway Visualization

The following diagram illustrates the divergence between bioactivation (desired) and clearance (undesired).

Figure 1: The metabolic divergence of trifluoromethyl benzamidoxime. The goal is to maximize the green pathway (mARC reduction) while minimizing the red pathways (UGT/CYP).

The Trifluoromethyl Advantage: SAR & Stability[5][6][7]

The introduction of a

Electronic Decoupling from Reduction Rates

A critical finding in amidoxime SAR is the robustness of the mARC system . While one might expect strong electron-withdrawing groups (EWGs) like

-

Expert Insight: Research indicates that while

substitution affects chemical redox potentials, it has no statistically significant correlation with -

Implication: You can use

to tune lipophilicity and block CYP metabolism without worrying that you are "deactivating" the prodrug mechanism. The enzyme tolerates the electronic pull of the

Metabolic Blocking (The "Fluorine Shield")

The C-F bond is one of the strongest in organic chemistry (~116 kcal/mol). Replacing a metabolically labile C-H or C-Me bond with C-

-

Mechanism: The high electronegativity of fluorine deactivates the aromatic ring towards electrophilic attack by the high-valent iron-oxo species of CYP450 enzymes.

-

Result: Extended plasma half-life (

) of the prodrug, allowing more time for distribution to tissues and mitochondrial reduction.